

Unlocking Cellular Insights: A Technical Guide to 5(6)-Carboxyrhodamine 110 NHS Ester

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Compound of Interest

Compound Name: 5(6)-Carboxyrhodamine 110 NHS Ester
Cat. No.: B15557089

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In the intricate world of cellular and molecular research, the ability to accurately visualize and quantify biological processes is paramount. Fluorescent labeling has emerged as an indispensable tool, and among the myriad of available fluorophores, **5(6)-Carboxyrhodamine 110 NHS Ester** stands out as a superior choice for a wide range of applications. This technical guide delves into the core advantages of this versatile green fluorescent dye, providing researchers with the detailed information necessary to harness its full potential.

Core Advantages: Superior Photostability and pH Independence

5(6)-Carboxyrhodamine 110 (CR110) NHS Ester offers several distinct advantages over traditional green fluorescent dyes such as Fluorescein Isothiocyanate (FITC). Its exceptional photostability and the insensitivity of its fluorescence to pH fluctuations in the physiological range (pH 4-9) are primary differentiators.^{[1][2]} This robustness ensures more reliable and reproducible results in lengthy imaging experiments and in varying cellular microenvironments.

The N-hydroxysuccinimidyl (NHS) ester moiety allows for the straightforward and efficient labeling of primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds.^[3] This high specificity in conjugation minimizes background interference, leading to a higher signal-to-noise ratio in imaging and detection assays.

Quantitative Comparison of Key Fluorophores

To aid in the selection of the most appropriate fluorophore for a given application, the following tables summarize the key quantitative properties of 5(6)-Carboxyrhodamine 110, FITC, and the popular Alexa Fluor 488.

Property	5(6)-Carboxyrhodamine 110	FITC (Fluorescein Isothiocyanate)	Alexa Fluor 488
Excitation Maximum (nm)	~502	~495	~495
Emission Maximum (nm)	~527	~525	~519
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~76,000	~75,000	~73,000
Quantum Yield	~0.92 (for Rhodamine 110)	~0.92	~0.92
Photostability	High	Low	High
pH Sensitivity (pH 4-9)	Low	High	Low

Data sourced from multiple references, including[3][4]. Quantum yield for 5(6)-Carboxyrhodamine 110 is based on the parent Rhodamine 110 molecule.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. The following sections provide protocols for antibody labeling and a specific application in immunofluorescence.

Protocol 1: General Antibody Labeling with 5(6)-Carboxyrhodamine 110 NHS Ester

This protocol describes the covalent conjugation of **5(6)-Carboxyrhodamine 110 NHS Ester** to an antibody.

Materials:

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- **5(6)-Carboxyrhodamine 110 NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- 1M Sodium Bicarbonate (pH 8.3)
- Purification column (e.g., desalting column)
- Reaction tubes
- Vortexer and rotator

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in 1X PBS at a concentration of 1-5 mg/mL.
 - Add 1/10th volume of 1M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
- Dye Preparation:
 - Immediately before use, dissolve the **5(6)-Carboxyrhodamine 110 NHS Ester** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Slowly add the dissolved dye to the antibody solution while gently vortexing. A typical starting molar excess of dye to antibody is 10:1 to 20:1.

- Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle rotation.
- Purification:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with 1X PBS.
 - Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its green fluorescence.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~502 nm (for the dye).
 - Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Protocol 2: Immunofluorescence Staining of EGFR in A549 Cells

This protocol details the use of a 5(6)-Carboxyrhodamine 110-labeled anti-EGFR antibody for visualizing the Epidermal Growth Factor Receptor (EGFR) in human lung carcinoma A549 cells.

Materials:

- A549 cells cultured on glass coverslips
- 5(6)-Carboxyrhodamine 110-labeled anti-EGFR antibody
- Phosphate-Buffered Saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- 1% Bovine Serum Albumin (BSA) in PBS
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Fluorescence microscope

Procedure:

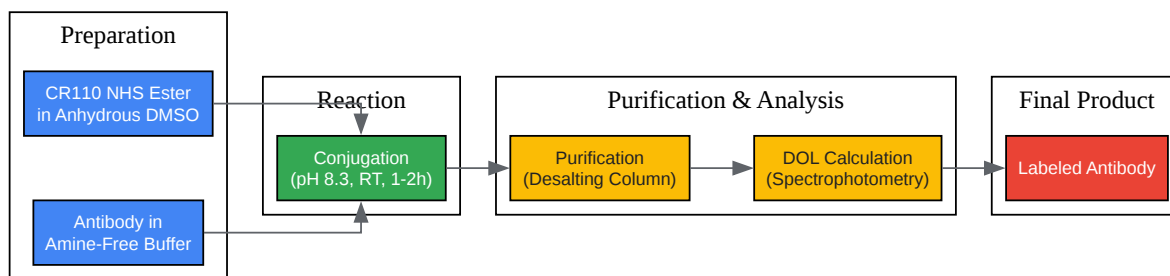
- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the 5(6)-Carboxyrhodamine 110-labeled anti-EGFR antibody in 1% BSA in PBS to the desired concentration.

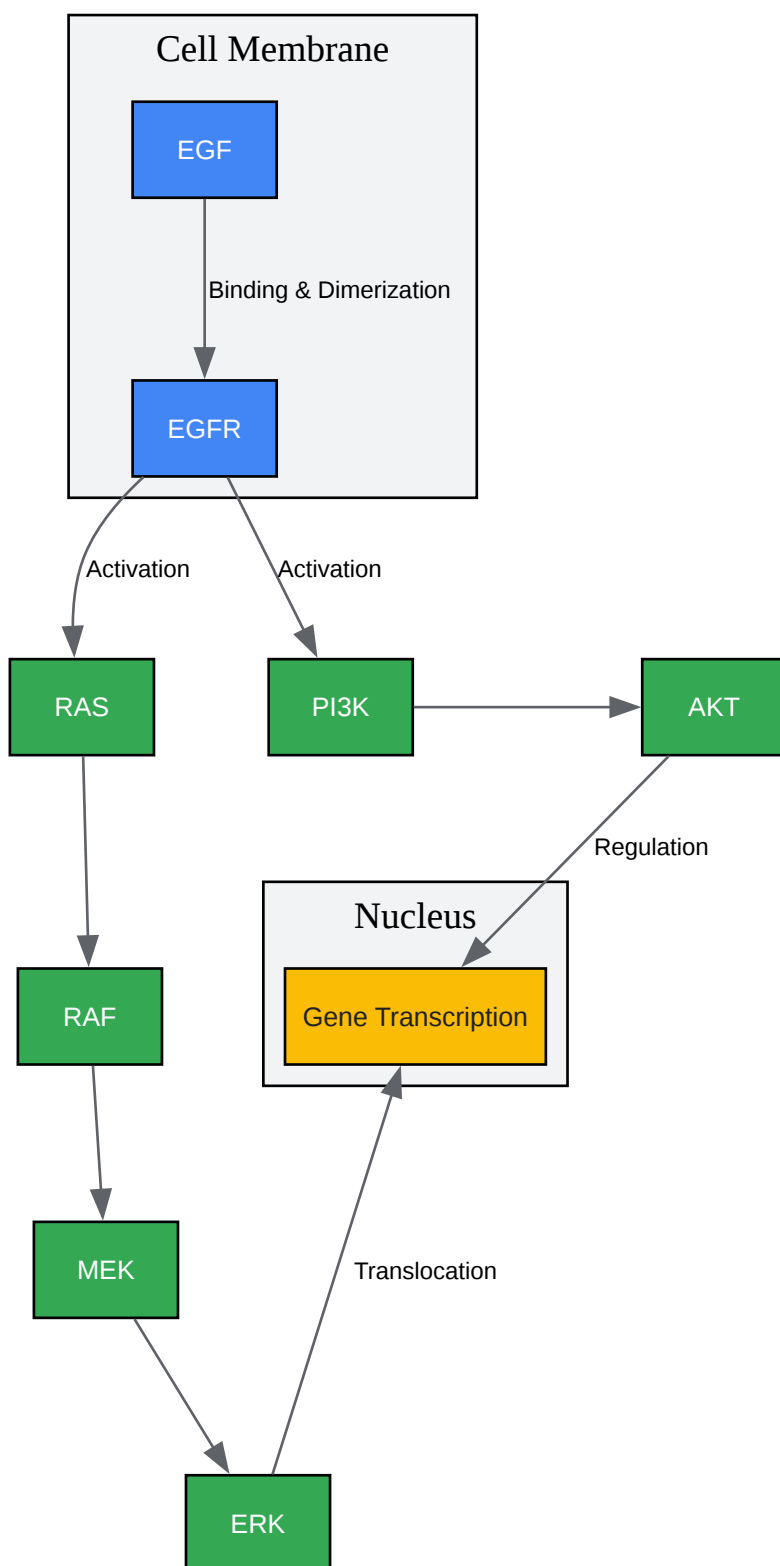
- Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.
- Nuclear Counterstaining:
 - Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a mounting medium.
 - Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and 5(6)-Carboxyrhodamine 110 (green). EGFR staining is expected to be observed primarily on the cell membrane.[\[5\]](#)[\[6\]](#)

Visualizing Workflows and Pathways

Antibody Labeling Workflow

The following diagram illustrates the general workflow for labeling an antibody with **5(6)-Carboxyrhodamine 110 NHS Ester**.





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